N-Ethylisopropylamine

Description

Structure

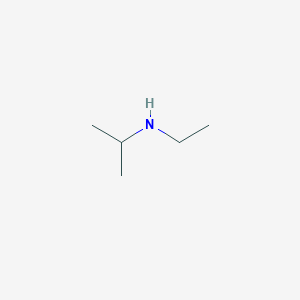

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVIDPPYRINTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066547 | |

| Record name | 2-Propanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19961-27-4 | |

| Record name | N-Ethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19961-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019961274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W87TPH94OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylisopropylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for N-Ethylisopropylamine. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties and Data

This compound is a secondary amine that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13N | [1] |

| Molecular Weight | 87.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 71-73 °C | [1] |

| Density | 0.72 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.392 | [1] |

| Flash Point | 16 °C (60.8 °F) - closed cup | |

| pKa | 10.76 ± 0.19 (Predicted) | |

| Solubility | Soluble in chloroform (B151607) and methanol. |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-ethylpropan-2-amine | [2] |

| Synonyms | Isopropylethylamine, N-Ethyl-2-propanamine | [2] |

| CAS Number | 19961-27-4 | [2] |

| SMILES String | CCNC(C)C | [2] |

| InChI Key | RIVIDPPYRINTTH-UHFFFAOYSA-N | [2] |

| 1H NMR Chemical Shifts (ppm) | See Section 3.2.1 | [3] |

Chemical Structure

The chemical structure of this compound consists of an isopropyl group and an ethyl group attached to a central nitrogen atom.

Caption: 2D structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via several routes, with reductive amination being a common and efficient method.

3.1.1. Reductive Amination of Acetone (B3395972) with Ethylamine (B1201723)

This one-pot reaction involves the formation of an imine intermediate from acetone and ethylamine, which is subsequently reduced to the final product.

-

Reactants and Reagents:

-

Acetone

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

-

Reducing agent: Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Solvent: Methanol or Ethanol

-

Acid catalyst (optional, for imine formation): Acetic acid

-

-

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add acetone to the cooled solution while stirring. If using an acid catalyst, it can be added at this stage.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the mixture. Control the addition rate to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent from the filtered organic solution by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 71-73 °C.[1]

-

-

3.1.2. Alkylation of Isopropylamine (B41738) with an Ethyl Halide

This method involves the direct alkylation of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.

-

Reactants and Reagents:

-

Isopropylamine

-

Ethyl bromide or Ethyl iodide

-

Base: A non-nucleophilic base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed.

-

Solvent: A polar aprotic solvent like acetonitrile (B52724) or DMF.

-

-

Experimental Procedure:

-

In a round-bottom flask, dissolve isopropylamine and the base in the chosen solvent.

-

Slowly add the ethyl halide to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Work-up:

-

Filter the reaction mixture to remove the salt byproduct.

-

Wash the filtrate with water to remove any remaining salts and the base.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent by rotary evaporation and purify the residue by fractional distillation.

-

-

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

1H NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4 s

-

-

Expected Chemical Shifts (in CDCl₃):

-

A septet corresponding to the CH proton of the isopropyl group.

-

A quartet corresponding to the CH₂ protons of the ethyl group.

-

A triplet corresponding to the CH₃ protons of the ethyl group.

-

A doublet corresponding to the two CH₃ groups of the isopropyl group.

-

A broad singlet for the N-H proton.

-

-

-

13C NMR Spectroscopy:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Proton decoupling: Broadband decoupling.

-

-

Expected Chemical Shifts: Distinct signals for the different carbon atoms in the molecule.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Expected Results: A single peak in the chromatogram corresponding to this compound and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, it can be analyzed neat.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.[5]

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

-

Expected Absorptions:

-

N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretches (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

-

N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.

-

C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

-

Safety and Handling

This compound is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow diagram.

References

- 1. This compound | 19961-27-4 [chemicalbook.com]

- 2. Isopropylethylamine | C5H13N | CID 88318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(19961-27-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 6. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to N-Ethylisopropylamine: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and critical safety information for N-Ethylisopropylamine. The data herein is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and informed use of this compound.

Chemical Identification

This compound is a secondary amine used as an intermediate in various chemical syntheses. Accurate identification is crucial for regulatory compliance and safety.

-

Chemical Name: this compound

-

Synonyms: 1-Methyldiethylamine, N-Ethyl-2-propanamine, Ethylisopropylamine[1][2]

-

Molecular Weight: 87.16 g/mol

-

Structure:

Quantitative Safety and Physical Properties

The following table summarizes the key quantitative safety and physical data for this compound, compiled from various safety data sheets.

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Appearance | Clear | [2] |

| Boiling Point | 71-73 °C (lit.) | [5] |

| Density | 0.72 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.392 (lit.) | [5][6] |

| Flash Point | 16 °C (60.8 °F) - closed cup | [5] |

| Acute Oral Toxicity | Category 4 | [2][7] |

| Acute Dermal Toxicity | Category 4 | [2][7] |

| Acute Inhalation Toxicity (Vapors) | Category 4 | [2][7] |

| Skin Corrosion/Irritation | Category 1B | [2][7] |

| Serious Eye Damage/Irritation | Category 1 | [2][7] |

| Flammable Liquids | Category 2 | [2][7] |

| Oral LD50 | No data available | [8] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical.[7] It is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][7] It is also harmful if swallowed, in contact with skin, or if inhaled.[2]

Hazard Statements:

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[7] Personal protective equipment, including protective gloves, clothing, eye, and face protection, is mandatory. The substance should be stored in a well-ventilated, cool place and kept away from open flames, hot surfaces, and other sources of ignition.[7] In case of fire, use CO2, dry chemical, or foam for extinction.[7]

Experimental Protocols for Safety Evaluation

While specific experimental data for this compound is limited in publicly available documents, the hazard classifications are based on standardized testing protocols established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). Below are generalized methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the oral toxicity of a substance.

-

Procedure: A single dose of the substance is administered orally to a group of fasted rodents. Animals are observed for up to 14 days for signs of toxicity and mortality. The dose at which lethality is observed determines the toxicity classification.

-

Data Analysis: The LD50 (Lethal Dose, 50%) is estimated, which is the dose expected to cause death in 50% of the treated animals.

Skin Corrosion/Irritation (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

-

Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Procedure: A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Data Analysis: The severity of the skin reactions is scored and used to classify the substance.

Serious Eye Damage/Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause damage to the eye.

-

Procedure: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.

-

Data Analysis: The scores for the observed effects are used to classify the substance's potential for eye irritation or irreversible damage.

Visualized Workflows and Pathways

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.

Caption: A logical workflow for chemical safety assessment.

Hypothetical Signaling Pathway Interaction

Amine compounds can potentially interact with various biological signaling pathways. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway, a common target for many drugs and bioactive molecules.

Caption: Hypothetical interaction with a GPCR signaling pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound 98 19961-27-4 [sigmaaldrich.com]

- 6. 19961-27-4(this compound) | Kuujia.com [kuujia.com]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

N-Ethylisopropylamine molecular weight and formula

An In-Depth Technical Guide to N-Ethylisopropylamine: Molecular Properties

This guide provides essential physicochemical data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to support laboratory and research applications.

Core Molecular Data

This compound is a secondary amine with a variety of applications in chemical synthesis. A clear understanding of its fundamental molecular properties is crucial for its use in research and development.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C5H13N | [1][2][3][4][5][6] |

| Molecular Weight | 87.16 g/mol | [1][2][7][8] |

| Linear Formula | (CH3)2CHNHC2H5 | [7][8] |

| CAS Number | 19961-27-4 | [2][4][7][8] |

Molecular Structure

The structural arrangement of atoms within the this compound molecule is a key determinant of its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | 19961-27-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. ethylisopropylamine [stenutz.eu]

- 7. This compound 98 19961-27-4 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of N-Ethylisopropylamine, including detailed experimental protocols for their determination. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Data of this compound

This compound, also known as N-ethylpropan-2-amine, is a secondary amine with the chemical formula C5H13N. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in various chemical syntheses.

Table 1: Boiling Point and Density of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 71-73 °C | At 760 mmHg (atmospheric pressure)[1][2][3][4][5][6] |

| 73.0 ± 8.0 °C | At 760 mmHg[7] | |

| 71 °C | Not specified | |

| Density | 0.72 g/mL | At 25 °C[1][2][3][5][6] |

| 0.7 ± 0.1 g/cm³ | Not specified[7] | |

| 0.720 g/mL | Not specified |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux or capillary method is commonly employed.

2.1.1. Micro-Reflux Method

This method involves heating a small sample of the liquid and observing the temperature at which the vapor condenses and returns to the liquid phase.

-

Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.

-

Procedure:

-

Place approximately 0.5 mL of this compound into a small test tube containing a small magnetic stir bar.

-

Clamp the test tube in a heating block or suspend it in an oil bath.

-

Position a thermometer with its bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a ring of condensing vapor on the walls of the test tube.

-

Adjust the thermometer's position so that its bulb is level with this condensation ring.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

-

2.1.2. Capillary Method (Siwoloboff Method)

This technique is suitable for very small quantities of liquid.

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., Thiele tube).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

-

2.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is typically determined by accurately measuring the mass of a known volume.

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.

-

Procedure using a Graduated Cylinder:

-

Weigh a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and record its mass.[3]

-

Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.

-

Reweigh the graduated cylinder containing the liquid and record the new mass.[3]

-

The mass of the liquid is the difference between the two recorded masses.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[3]

-

-

Procedure using a Pycnometer:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

The density is calculated using the masses of the water and the sample liquid and the known density of water at the measured temperature.

-

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for Boiling Point and Density Determination.

References

- 1. vernier.com [vernier.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homesciencetools.com [homesciencetools.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prc.cnrs.fr [prc.cnrs.fr]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of N-Ethylisopropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylisopropylamine (CAS RN: 19961-27-4), a secondary amine with the molecular formula C5H13N, is a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a detailed overview of the solubility profile of this compound, leveraging established chemical principles. Due to a lack of extensive publicly available quantitative data, this guide presents predicted solubility based on solvent polarity and the "like dissolves like" principle. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and includes a logical workflow for this process.

Introduction to this compound and its Solubility

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][2][3] Its molecular structure, featuring a polar secondary amine group and short, non-polar ethyl and isopropyl groups, governs its interactions with various solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The alkyl groups contribute to van der Waals forces, enabling solubility in non-polar solvents.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit good solubility in a wide range of organic solvents, from polar to non-polar.

Predicted Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not widely published, qualitative information indicates it is slightly soluble in methanol (B129727) and chloroform (B151607).[2] Based on its molecular structure and the "like dissolves like" principle, a more detailed prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions.

| Solvent Classification | Solvent Name | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Methanol | Miscible | The amine group can act as a hydrogen bond acceptor, and the short alkyl chains do not present significant steric hindrance. "Slightly soluble" has been reported, suggesting good but not unlimited solubility. |

| Ethanol (B145695) | Miscible | Similar to methanol, ethanol can engage in hydrogen bonding with this compound. | |

| Polar Aprotic | Acetone (B3395972) | Miscible | The polar carbonyl group of acetone can interact with the polar amine group of this compound through dipole-dipole interactions. |

| Acetonitrile | Soluble | The polar nitrile group can engage in dipole-dipole interactions with the amine. | |

| Dimethylformamide (DMF) | Miscible | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a strongly polar aprotic solvent that can effectively solvate the amine group. | |

| Non-Polar | Diethyl Ether | Miscible | The small alkyl groups and the overall low polarity of this compound favor miscibility with diethyl ether. |

| Dichloromethane (DCM) | Miscible | DCM is a weakly polar solvent that can effectively solvate the alkyl portions of the molecule. | |

| Chloroform | Miscible | Similar to DCM, chloroform is a good solvent for amines. "Slightly soluble" has been reported, suggesting good solubility. | |

| Toluene (B28343) | Miscible | The non-polar aromatic ring of toluene interacts favorably with the alkyl groups of this compound. | |

| Hexane (B92381) | Soluble | As a non-polar alkane, hexane will primarily interact with the ethyl and isopropyl groups through van der Waals forces. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms a saturated solution.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets or solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument such as a gas chromatograph.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of this compound in the original filtered saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized using the following workflow diagram.

Caption: Workflow for the experimental determination of this compound solubility.

Logical Relationship for Solubility Prediction

The decision-making process for predicting the solubility of this compound in a given organic solvent can be represented by the following logical diagram.

Caption: Logical diagram for predicting this compound solubility based on solvent type.

Conclusion

While quantitative experimental data on the solubility of this compound in a wide array of organic solvents is limited in publicly accessible literature, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated that this compound exhibits broad solubility across polar and non-polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a valuable resource for researchers and professionals, facilitating informed solvent selection and experimental design in the diverse applications of this compound.

References

Spectroscopic Profile of N-Ethylisopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylisopropylamine (CAS No. 19961-27-4), a secondary amine with applications in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound, with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol , is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| -CH(CH₃)₂ | 2.788 | Septet | 6.3 | 1H |

| -NH-CH₂-CH₃ | 2.636 | Quartet | 7.0 | 2H |

| -NH-CH₂-CH₃ | 1.105 | Triplet | 7.0 | 3H |

| -CH(CH₃)₂ | 1.054 | Doublet | 6.3 | 6H |

| -NH- | 0.88 | Broad Singlet | - | 1H |

| Carbon Atom | Expected Chemical Shift (δ) [ppm] |

| -C H(CH₃)₂ | 45 - 55 |

| -NH-C H₂-CH₃ | 40 - 50 |

| -CH(C H₃)₂ | 20 - 25 |

| -NH-CH₂-C H₃ | 14 - 18 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. As a secondary amine, this compound exhibits the following key absorptions.

| Wavenumber [cm⁻¹] | Vibration Type | Functional Group | Intensity |

| ~3300-3500 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium |

| ~2850-2970 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong |

| ~1450-1470 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| ~1020-1250 | C-N Stretch | Aliphatic Amine | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation that provides valuable information for structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 87 | 7.9 | [M]⁺ (Molecular Ion) |

| 72 | 100.0 | [M - CH₃]⁺ |

| 58 | 5.2 | [M - C₂H₅]⁺ |

| 44 | 64.2 | [CH₃CH=NHCH₃]⁺ |

| 42 | 10.8 | [C₃H₆]⁺ |

| 30 | 32.0 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically performed with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is conducted, requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A small drop of neat (undiluted) this compound is placed onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The "sandwich" of salt plates is then mounted in the spectrometer's sample holder.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The sample is placed in the IR beam path.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This electron impact causes the molecules to ionize, forming a molecular ion (M⁺) and a series of fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of N-Ethylisopropylamine: Precursors and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Ethylisopropylamine, a key secondary amine intermediate in the production of various fine chemicals and pharmaceutical compounds. The document details the core synthesis pathways, including precursor materials, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and all logical and experimental workflows are visualized using process diagrams.

Introduction to this compound

This compound (CAS 19961-27-4) is a secondary amine with the molecular formula C₅H₁₃N.[1][2] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.[1] The selection of an appropriate synthetic pathway is crucial for achieving high yield, purity, and cost-effectiveness in its production. This guide explores the two predominant methods for its synthesis: Reductive Amination and N-Alkylation.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct chemical transformations:

-

Reductive Amination: This widely used method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine.[3][4] This can be performed as a one-pot reaction.[5]

-

N-Alkylation: This classical approach involves the direct reaction of a primary amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4]

The following sections provide a detailed analysis of each pathway, including experimental protocols and quantitative data.

Pathway I: Reductive Amination

Reductive amination is a highly efficient and common method for the synthesis of amines.[3] The reaction proceeds by the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to form an imine. The imine is then reduced in situ by a suitable reducing agent to yield the final amine product.[3]

Reductive Amination of Acetone with Ethylamine

This is a common approach to this compound, utilizing readily available precursors. The reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity.[2][4] Catalytic hydrogenation over metal catalysts like Nickel is also a viable industrial method.[6]

Table 1: Quantitative Data for Reductive Amination of Acetone with Ethylamine

| Parameter | Sodium Borohydride Deriv. | Catalytic Hydrogenation |

| Precursors | Acetone, Ethylamine | Acetone, Ethylamine, Hydrogen |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | H₂ |

| Catalyst | (Acidic catalyst, e.g., AcOH) | Ni, Pd, or Pt |

| Solvent | Dichloromethane (B109758) (DCM), Methanol | Methanol or Ethanol |

| Temperature | Room Temperature | Elevated (e.g., 80-150°C) |

| Pressure | Atmospheric | Elevated (e.g., 10-50 atm) |

| Reaction Time | 12-24 hours | 2-8 hours |

| Typical Yield | 70-90% | >90% |

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

-

Reaction Setup: To a solution of ethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.[7]

Pathway II: N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. In the synthesis of this compound, this translates to the reaction of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide. A base is typically required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

N-Alkylation of Isopropylamine with Ethyl Bromide

This method offers a direct route to the product, though it may suffer from the formation of the tertiary amine (N,N-diethylisopropylamine) as a byproduct due to the product being more nucleophilic than the starting amine.[8] Using a molar excess of the starting amine can help to mitigate this.

Table 2: Quantitative Data for N-Alkylation of Isopropylamine with Ethyl Bromide

| Parameter | Value |

| Precursors | Isopropylamine, Ethyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |

| Solvent | Acetonitrile, Ethanol, or DMF |

| Temperature | Room Temperature to 80°C (Reflux) |

| Reaction Time | 12-48 hours |

| Typical Yield | 40-70% (can be lower due to over-alkylation) |

Experimental Protocol: N-Alkylation using Ethyl Bromide

-

Reaction Setup: In a round-bottom flask, dissolve isopropylamine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile.

-

Addition of Alkyl Halide: Add ethyl bromide (1.0 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the ethyl bromide.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by fractional distillation to isolate this compound.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, applicable to both pathways with minor modifications.

Conclusion

The synthesis of this compound can be effectively achieved through either reductive amination or N-alkylation. Reductive amination, particularly via catalytic hydrogenation, is often favored for its high yields and cleaner reaction profiles, making it suitable for industrial-scale production. N-alkylation, while mechanistically simpler, requires careful control of reaction conditions to minimize the formation of byproducts. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gctlc.org [gctlc.org]

- 6. Sciencemadness Discussion Board - Isopropylamine one pot synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]

- 8. This compound(19961-27-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to N-Ethylisopropylamine: Suppliers, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylisopropylamine (CAS: 19961-27-4), a key secondary amine utilized as a versatile building block in the synthesis of pharmaceutical compounds and other fine chemicals. This document details major global suppliers, available purity grades, and a comprehensive experimental protocol for quality control analysis. Furthermore, it illustrates a representative experimental workflow and a relevant biological signaling pathway impacted by derivatives synthesized from related amine structures.

Global Suppliers and Purity Grades of this compound

The procurement of high-quality reagents is paramount in research and drug development. This compound is available from a range of global chemical suppliers in various purity grades. The following tables summarize the offerings from major distributors.

Table 1: Major Global Suppliers of this compound

| Supplier | Headquarters/Primary Regions of Operation | Website |

| Tokyo Chemical Industry (TCI) | Japan (Global Distribution) | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | Germany (Global Distribution) | --INVALID-LINK-- |

| Thermo Fisher Scientific (Alfa Aesar) | USA (Global Distribution) | --INVALID-LINK-- |

| Lab Pro Inc. | USA | --INVALID-LINK-- |

| BLD Pharm | China (Global Distribution) | --INVALID-LINK-- |

| ChemNet | China (Online Marketplace) | --INVALID-LINK-- |

| ChemicalBook | China (Online Marketplace) | --INVALID-LINK-- |

| Ningbo Inno Pharmchem Co., Ltd. | China | Not available |

| Pharmaffiliates | India | --INVALID-LINK-- |

| Santa Cruz Biotechnology | USA (Global Distribution) | --INVALID-LINK-- |

Table 2: Available Purity Grades of this compound

| Purity Grade | Typical Specification | Analytical Method | Common Suppliers |

| Reagent Grade | >97.0% | Gas Chromatography (GC) | Tokyo Chemical Industry (TCI)[1], Lab Pro Inc.[2] |

| Standard Grade | 98% | Not specified | Sigma-Aldrich (via Fisher Scientific) |

| High Purity | 99% | Not specified | Various suppliers on ChemicalBook |

| Pharmaceutical Primary Standard | Not specified | European Pharmacopoeia (EP) | Sigma-Aldrich[3] |

Experimental Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol is a representative method for the quantitative analysis of this compound purity. This method is adapted from established gas chromatography techniques for volatile amines.[4][5][6]

1. Objective: To determine the purity of an this compound sample by assessing the peak area percentage of the main component relative to any impurities.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Methanol or Acetonitrile, GC grade)

-

Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidizer) of high purity (≥99.999%)

3. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, or a similar base-deactivated column)

-

Autosampler or manual syringe for injection

-

Chromatography Data System (CDS) for data acquisition and analysis

4. Chromatographic Conditions:

| Parameter | Setting |

| Column | Agilent CP-Volamine (or equivalent), 60 m x 0.32 mm ID, 1.8 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

5. Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen GC-grade solvent (Methanol or Acetonitrile).

-

Prepare a working solution by further diluting the stock solution 1:10 with the same solvent in a new volumetric flask.

-

Transfer an aliquot of the working solution into a 2 mL autosampler vial for analysis.

6. Analysis Procedure:

-

Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

-

Inject a solvent blank to ensure the absence of interfering peaks.

-

Inject the prepared this compound sample solution.

-

Acquire the chromatogram for the entire duration of the temperature program.

7. Data Analysis:

-

Integrate all peaks in the chromatogram using the Chromatography Data System.

-

Calculate the area percentage of the this compound peak relative to the total area of all integrated peaks.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

8. System Suitability:

-

Inject a standard solution of this compound multiple times (e.g., n=5) to check for repeatability. The relative standard deviation (RSD) of the peak area should be less than 2%.

-

The tailing factor of the this compound peak should be between 0.8 and 1.5.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quality control of this compound and a representative signaling pathway affected by its derivatives.

Derivatives of ursonic and oleanonic acids, synthesized using N-ethyl-piperazinyl amides, have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[7][8][9] The following diagram illustrates this intrinsic apoptotic pathway.

References

- 1. This compound | 19961-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Nitroso-ethyl-isopropylamine EP Reference Standard CAS 16339-04-1 Sigma Aldrich [sigmaaldrich.com]

- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylisopropylamine: A Technical Guide to Toxicological Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and essential handling precautions for N-Ethylisopropylamine (CAS No. 19961-27-4). The information is compiled from various safety data sheets and toxicological guidelines to ensure a high standard of accuracy and relevance for professionals in research and drug development.

Toxicological Profile

| Toxicological Endpoint | Classification/Data | Reference |

| Acute Oral Toxicity | Category 4 | [1][2] |

| Acute Dermal Toxicity | Category 4 | [1][2] |

| Acute Inhalation Toxicity (Vapors) | Category 4 | [1][2] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. | [1][2] |

| Sensitization | No information available. | [1] |

| Germ Cell Mutagenicity | No information available. | [1] |

| Carcinogenicity | No information available. | [1] |

| Reproductive Toxicity | No information available. | |

| Specific Target Organ Toxicity (Single Exposure) | No information available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available. | |

| Aspiration Hazard | No data available. |

Handling Precautions and Personal Protective Equipment (PPE)

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following table outlines the recommended handling precautions and personal protective equipment.

| Precaution/PPE | Recommendation | Reference |

| Engineering Controls | Handle in a well-ventilated area, preferably in a fume hood. Use explosion-proof electrical, ventilating, and lighting equipment. Ensure eyewash stations and safety showers are readily accessible. | [1][5] |

| Handling Procedures | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools. Take precautionary measures against static discharge. | [1][2][6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [1][5][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | [1][5] |

| Respiratory Protection | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][7] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store in a flammable liquids area. Keep away from oxidizing agents. | [1][2][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][6] |

Experimental Protocols for Toxicological Assessment

While specific experimental studies for this compound are not publicly available, the following section outlines the general methodologies based on OECD guidelines that would be employed to determine the toxicological profile of such a chemical.

Acute Oral, Dermal, and Inhalation Toxicity

The assessment of acute toxicity is crucial for classification and labeling. Standardized OECD guidelines ensure reproducibility and animal welfare considerations.

-

Acute Oral Toxicity (OECD 420, 423, 425): These methods involve the administration of the substance to animals (usually rats) in a single dose or multiple doses within 24 hours.[1] The Fixed Dose Procedure (OECD 420) uses a set of fixed doses, while the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are stepwise methods that use fewer animals to estimate the LD50.[1][9][10][11][12]

-

Acute Dermal Toxicity (OECD 402): This test involves the application of the substance to the clipped skin of animals (rats or rabbits) for 24 hours.[2][13][14][15] Observations for signs of toxicity and mortality are made for at least 14 days.[13][15]

-

Acute Inhalation Toxicity (OECD 403, 436): Animals are exposed to the substance as a vapor, aerosol, or gas in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[5][16][17][18][19] The concentration that is lethal to 50% of the test animals (LC50) is determined.[16]

Skin and Eye Irritation/Corrosion

These tests determine the potential of a substance to cause reversible or irreversible damage to the skin and eyes.

-

Skin Corrosion/Irritation (OECD 404, 431, 439): In vivo studies (OECD 404) involve applying the substance to the skin of a rabbit and observing for signs of irritation or corrosion.[20] In vitro methods using reconstructed human epidermis (RhE) models (OECD 431, 439) are now widely used to reduce animal testing and can determine if a substance is corrosive or an irritant.[21][22][23][24]

-

Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for lesions.[7][25][26][27][28] In vitro alternatives are also available and are used in a tiered testing strategy to minimize animal use.[26][27]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the toxicological assessment and safe handling of chemicals like this compound.

Caption: General workflow for chemical toxicity assessment.

Caption: PPE based on exposure routes for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute dermal toxicity studies | PPTX [slideshare.net]

- 3. Isopropylethylamine | C5H13N | CID 88318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-エチルイソプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 6. This compound | 19961-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. fishersci.com [fishersci.com]

- 9. scribd.com [scribd.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

- 21. iivs.org [iivs.org]

- 22. uniube.br [uniube.br]

- 23. siesascs.edu.in [siesascs.edu.in]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. ecetoc.org [ecetoc.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using N-Ethylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in the pharmaceutical industry for the synthesis of a vast array of amine-containing active pharmaceutical ingredients (APIs). The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot methodology is often favored over traditional N-alkylation with alkyl halides as it can prevent the common issue of overalkylation.[1][2]

These application notes provide detailed protocols for the reductive amination of aldehydes and ketones using the secondary amine, N-Ethylisopropylamine. The protocols focus on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for a wide range of substrates and tolerant of various functional groups.[3][4]

General Principles

The reductive amination process using a secondary amine like this compound proceeds through two key mechanistic steps that occur sequentially in a single reaction vessel:

-

Iminium Ion Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion. The formation of this intermediate is often accelerated under mildly acidic conditions.[2]

-

Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[5][6] STAB is particularly advantageous as it is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride, thus minimizing side reactions.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Caption: General reaction pathway of reductive amination.

Caption: A typical experimental workflow for reductive amination.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-N-ethylisopropylamine from Cyclohexanone (B45756)

This protocol details the reductive amination of a cyclic ketone, cyclohexanone, with this compound using sodium triacetoxyborohydride.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Cyclohexanone | C₆H₁₀O | 98.14 | 1.00 g (1.05 mL) | 10.2 | 1.0 |

| This compound | C₅H₁₃N | 87.16 | 1.07 g (1.45 mL) | 12.3 | 1.2 |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 3.24 g | 15.3 | 1.5 |

| 1,2-Dichloroethane (B1671644) (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~50 mL | - | - |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | - |

| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.00 g, 10.2 mmol) and 1,2-dichloroethane (DCE, 40 mL).

-

Amine Addition: Add this compound (1.07 g, 12.3 mmol) to the solution.

-

Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.24 g, 15.3 mmol) to the stirred solution in portions over 10-15 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is generally complete within 3-6 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (~50 mL) until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Cyclohexyl-N-ethylisopropylamine.

Protocol 2: Synthesis of N-Benzyl-N-ethylisopropylamine from Benzaldehyde (B42025)

This protocol outlines the reductive amination of an aromatic aldehyde, benzaldehyde, with this compound.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Benzaldehyde | C₇H₆O | 106.12 | 1.00 g (0.96 mL) | 9.42 | 1.0 |

| This compound | C₅H₁₃N | 87.16 | 0.98 g (1.33 mL) | 11.3 | 1.2 |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.99 g | 14.1 | 1.5 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~50 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.00 g, 9.42 mmol) and this compound (0.98 g, 11.3 mmol) in 1,2-dichloroethane (40 mL).

-

Iminium Formation: Stir the solution at room temperature for approximately 20 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.99 g, 14.1 mmol) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or GC-MS. Reactions with aldehydes are typically faster than with ketones and are often complete within 1-3 hours.

-

Work-up: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (~50 mL) to quench the reaction.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the organic layer and extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography to obtain pure N-Benzyl-N-ethylisopropylamine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of representative ketones and aldehydes with secondary amines, including this compound, using sodium triacetoxyborohydride. The data is compiled from established literature on similar reactions.[3][4]

Table 1: Reductive Amination of Ketones with this compound

| Carbonyl Substrate | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 3-6 | 85-95 |

| Acetone | NaBH(OAc)₃ | DCE | 2-4 | 80-90 |

| 4-Methylcyclohexanone | NaBH(OAc)₃ | THF | 4-8 | 82-92 |

| 2-Pentanone | NaBH(OAc)₃ | DCE | 3-5 | 78-88 |

Table 2: Reductive Amination of Aldehydes with this compound

| Carbonyl Substrate | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 1-3 | 90-98 |

| Isovaleraldehyde | NaBH(OAc)₃ | DCE | 1-2 | 88-96 |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | THF | 2-4 | 92-99 |

| Heptanal | NaBH(OAc)₃ | DCE | 1-3 | 85-95 |

Conclusion

The use of this compound in reductive amination reactions, particularly with sodium triacetoxyborohydride, provides an efficient and high-yielding route to a variety of tertiary amines. The mild reaction conditions and high selectivity of the reducing agent make these protocols broadly applicable in the synthesis of complex molecules, which is of significant interest to the pharmaceutical and fine chemical industries. The detailed procedures and representative data presented herein serve as a valuable resource for scientists engaged in the development of novel amine-containing compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. scribd.com [scribd.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

N-Ethylisopropylamine: A Versatile Building Block in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylisopropylamine (CAS No. 19961-27-4), a secondary amine with the molecular formula C₅H₁₃N, serves as a crucial and versatile building block in the intricate landscape of pharmaceutical synthesis. Its unique structural features, combining both ethyl and isopropyl groups on a nitrogen atom, impart specific steric and electronic properties that are advantageous in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, highlighting its role in the development of novel therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 71-73 °C |

| Density | 0.72 g/mL at 25 °C |

| Refractive Index | n20/D 1.392 |

Application Note 1: Synthesis of Piperidine-based Carboxamides

This compound is an effective nucleophile for the amidation of carboxylic acids and their derivatives, a common reaction in the synthesis of a wide array of pharmaceutical compounds. The resulting N-ethyl-N-isopropylamide moiety can be found in various biologically active molecules. One such application is in the synthesis of piperidine-based carboxamides, which are important scaffolds in drug discovery.

An example is the synthesis of benzyl (B1604629) 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate. This compound serves as a valuable intermediate for the elaboration into more complex drug candidates, potentially targeting a range of receptors and enzymes in the central nervous system and other therapeutic areas.

Experimental Protocol: Synthesis of Benzyl 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate[1]

This protocol details the synthesis of a piperidine-based carboxamide intermediate using this compound.

Materials:

-

1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

This compound

-